molecular formula C21H18N2O4 B340944 6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B340944
M. Wt: 362.4 g/mol
InChI Key: ZOXFXPZJXICCBF-UHFFFAOYSA-N
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Description

6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyanophenoxy group, an anilino group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-cyanophenol with aniline to form 4-(4-cyanophenoxy)aniline. This intermediate is then reacted with cyclohexene-1-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, or differentiation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(4-Methoxyphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
  • 6-{[4-(4-Chlorophenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
  • 6-{[4-(4-Nitrophenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Uniqueness

What sets 6-[[4-(4-Cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid apart from similar compounds is the presence of the cyanophenoxy group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

6-[[4-(4-cyanophenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H18N2O4/c22-13-14-5-9-16(10-6-14)27-17-11-7-15(8-12-17)23-20(24)18-3-1-2-4-19(18)21(25)26/h1-2,5-12,18-19H,3-4H2,(H,23,24)(H,25,26)

InChI Key

ZOXFXPZJXICCBF-UHFFFAOYSA-N

SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C(=O)O

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C(=O)O

solubility

54.4 [ug/mL]

Origin of Product

United States

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